Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate
Description
Properties
Molecular Formula |
C17H15NO5S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylsulfonylmethyl)-6-methoxybenzoate |
InChI |
InChI=1S/C17H15NO5S2/c1-22-13-8-5-6-11(15(13)16(19)23-2)10-25(20,21)17-18-12-7-3-4-9-14(12)24-17/h3-9H,10H2,1-2H3 |
InChI Key |
NOZCOMWUSDGERC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound likely undergoes several chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain elusive. Major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate has diverse applications:
-
Antimicrobial Properties: : Thiazoles, including related compounds, exhibit antimicrobial activity. For instance, sulfathiazole is an antimicrobial drug.
-
Antineoplastic Potential: : Some thiazole derivatives, such as Tiazofurin, have antineoplastic properties.
-
Biological Research: : Researchers explore the compound’s effects in various biological contexts, including its potential role in cell signaling pathways.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate and related compounds:
Key Findings:
Sulfonyl vs. Thioether Linkers : The sulfonyl group in the target compound confers greater metabolic stability and stronger electron-withdrawing effects compared to thioether analogs, which may degrade more readily .
Ester vs.
Substituent Positioning : The 6-methoxy group on the benzoate ring may optimize π-π stacking interactions in enzyme binding pockets, a feature absent in simpler analogs like 6-Methoxy-2-(p-tolyl)benzo[d]thiazole .
Biological Activity
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate, a compound with the CAS number 1213268-12-2, has garnered attention in recent years due to its potential biological activities. This article will explore the compound's properties, biological activities, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H15NO5S2 |
| Molecular Weight | 377.43 g/mol |
| Melting Point | 134-137 °C |
| Boiling Point | 581.4 ± 60.0 °C (predicted) |
| Density | 1.394 ± 0.06 g/cm³ (predicted) |
| Storage Temperature | 2-8 °C |
These properties indicate that the compound is stable under certain conditions, making it suitable for various applications in biological research.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit significant antimicrobial activity . A review of 2-mercaptobenzothiazole derivatives highlights their effectiveness against various pathogens, including bacteria and fungi. For instance:
- Antibacterial Activity : Compounds with a similar structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The introduction of specific substituents can enhance this activity.
- Antifungal Activity : The compound has demonstrated activity against Candida albicans, with minimum inhibitory concentrations (MIC) reported as low as 15.6 μg/mL for certain derivatives .
Antitumor Activity
This compound has also been investigated for its antitumor properties . Studies have shown that similar compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound may act as an enzyme inhibitor , particularly targeting enzymes involved in metabolic processes. For example, derivatives of benzo[d]thiazole have been identified as inhibitors of acyl coenzyme A cholesterol acyltransferase and monoamine oxidase . This suggests potential applications in treating metabolic disorders and neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Pharmaceutical Biology evaluated several benzothiazole derivatives for their antimicrobial efficacy. The results indicated that compounds bearing specific functional groups exhibited enhanced activity against both bacterial and fungal strains .
- Antitumor Mechanisms : Research investigating the antitumor mechanisms of benzothiazole derivatives revealed that they could induce apoptosis in cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins .
- Synergistic Effects : A study demonstrated that combining this compound with conventional antibiotics resulted in synergistic effects, enhancing overall antimicrobial activity against resistant strains .
Preparation Methods
Formation of the Benzo[d]thiazole Core
The benzo[d]thiazole nucleus is typically synthesized via cyclization reactions involving aminobenzoate derivatives and sulfur-containing reagents such as potassium thiocyanate (KSCN) and bromine in acidic media. A representative procedure is:
- Dissolve methyl 4-aminobenzoate in glacial acetic acid.
- Add 4 equivalents of potassium thiocyanate.
- Stir at room temperature for 45 minutes, then cool to 10 °C.
- Add bromine dropwise dissolved in acetic acid.
- Stir the mixture overnight at room temperature.
- Basify and isolate the benzo[d]thiazole product by filtration.
This method yields methyl 2-aminobenzo[d]thiazole-6-carboxylates, which serve as key intermediates for further functionalization.
Introduction of the Sulfonylmethyl Group
The sulfonylmethyl linkage to the benzo[d]thiazole is introduced by sulfonylation reactions, often involving oxidation of thioether intermediates or direct sulfonylation with sulfonyl chlorides under controlled conditions. The sulfonyl group is critical for biological activity and requires careful control to avoid over-oxidation or side reactions.
Esterification and Substitution on the Aromatic Ring
The methoxy group at the 6-position of the benzoate ring is typically introduced early in the synthesis or via selective methylation of hydroxy precursors. The methyl ester is either retained from the starting aminobenzoate or formed via esterification using methanol and acid catalysts.
Representative Synthetic Route Summary
Detailed Research Findings and Optimization
Reaction Conditions: The cyclization step is optimized by controlling temperature (room temperature to 10 °C), reaction time (overnight stirring), and pH adjustment post-reaction to maximize yield and purity.
Protecting Groups: When hydroxyl groups are present on the benzo[d]thiazole ring, protecting groups such as tert-butyldimethylsilyl (TBDMS) are employed to avoid side reactions during cyclization and sulfonylation. These protecting groups are removed in later steps to yield the final product.
Yield and Purity: The multi-step synthesis typically achieves moderate to high yields (60–90%) depending on the efficiency of each step. Purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Structural Confirmation: The sulfonylmethyl linkage and benzo[d]thiazole core are confirmed through characteristic NMR shifts, mass spectra, and retention times in chromatographic analyses.
Comparative Table of Related Compounds and Synthetic Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
